Cyanine3 carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C30H37ClN2O2 |

|---|---|

Peso molecular |

493.1 g/mol |

Nombre IUPAC |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid chloride |

InChI |

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |

Clave InChI |

ITDHYDSGULGMLR-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyanine3 Carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) carboxylic acid, a key fluorescent probe in modern biological research and drug development. We will delve into its chemical architecture, photophysical properties, and detailed protocols for its application in labeling and imaging.

Chemical Structure and Core Properties

Cyanine3 carboxylic acid is a synthetic fluorescent dye belonging to the cyanine (B1664457) family. Its structure is characterized by two indole (B1671886) rings linked by a polymethine chain. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. It exists in both non-sulfonated and sulfonated forms, with the latter exhibiting improved water solubility.

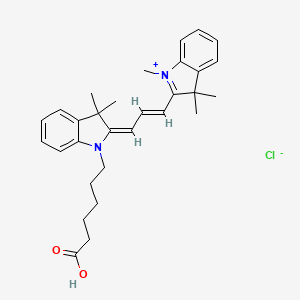

The fundamental structure of non-sulfonated this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The key characteristics of this compound and its sulfonated counterpart are summarized in the tables below for easy comparison. These properties are crucial for designing and interpreting fluorescence-based experiments.

Table 1: Physicochemical Properties of this compound Variants

| Property | Non-sulfonated this compound | Sulfo-Cyanine3 Carboxylic Acid |

| Molecular Formula | C₃₀H₃₇ClN₂O₂[1] | C₃₀H₃₅N₂KO₈S₂[2] |

| Molecular Weight | 493.08 g/mol [1][3] | 654.84 g/mol [2] |

| Appearance | Red powder[1] | Dark red crystals[2] |

| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water (1.8 g/L)[1][4] | Well soluble in water, DMF, DMSO[2] |

| Storage Conditions | -20°C in the dark, desiccated[1][4] | -20°C in the dark, desiccated[2] |

Table 2: Spectroscopic Properties of this compound Variants

| Property | Non-sulfonated this compound | Sulfo-Cyanine3 Carboxylic Acid |

| Excitation Maximum (λ_abs) | 555 nm[1][4] | 555 nm[5][6] |

| Emission Maximum (λ_em) | 570 nm[1][4] | 569 nm[5][6] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[1][4] | 150,000 cm⁻¹M⁻¹[5] |

| Fluorescence Quantum Yield (Φ) | 0.31[1][4] | 0.15[5] |

| Fluorescence Lifetime (τ) | Typically in the hundreds of picoseconds, dependent on local environment[7] | Not readily available, but expected to be similar to the non-sulfonated form. |

Experimental Protocols

This compound is a versatile tool, but its effective use hinges on proper handling and conjugation. Below are detailed protocols for common applications.

Activation of this compound with EDC and Sulfo-NHS

To conjugate this compound to primary amines on biomolecules (e.g., proteins, antibodies), it must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[8][9][10]

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction vessel protected from light

Procedure:

-

Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare EDC/Sulfo-NHS Solution: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the this compound.

-

Activation Reaction: In a light-protected tube, mix the this compound solution with the EDC/Sulfo-NHS solution.

-

Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[9] The resulting solution contains the activated Cy3-NHS ester.

-

Proceed to Conjugation: The activated Cy3-NHS ester is not typically isolated and should be used immediately for conjugation to the target biomolecule.

Labeling of Proteins with Activated Cyanine3-NHS Ester

This protocol outlines the general procedure for labeling a protein with the freshly prepared Cyanine3-NHS ester.[3][11][12]

Materials:

-

Activated Cyanine3-NHS ester solution (from section 2.1)

-

Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH for labeling (pH 8.3-9.0). If necessary, perform a buffer exchange.

-

Adjust pH: Add Reaction Buffer to the protein solution to adjust the pH to 8.3-9.0.

-

Conjugation Reaction: Add the activated Cyanine3-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 5- to 20-fold molar excess of dye is common.[3]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.[3]

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted NHS ester. Incubate for an additional 30 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3).

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships involving Cyanine3.

Caption: Workflow for activating this compound and labeling a protein.

Caption: A typical workflow for indirect immunofluorescence using a Cy3-labeled secondary antibody.

Caption: Conceptual diagram of Fluorescence Resonance Energy Transfer (FRET) using a Cy3-Cy5 pair.

Applications in Research and Drug Development

Cyanine3 and its derivatives are indispensable in a multitude of applications due to their bright fluorescence and photostability.

-

Fluorescence Microscopy: Cy3 is a workhorse fluorophore for immunofluorescence (IF), allowing for the visualization of specific proteins and cellular structures.[13][14][15]

-

Fluorescence Resonance Energy Transfer (FRET): As a donor in the commonly used Cy3-Cy5 FRET pair, it enables the study of molecular interactions, such as protein-protein interactions and conformational changes, in real-time.[1][2][4][5]

-

Flow Cytometry: Labeled antibodies with Cy3 can be used to identify and sort cell populations based on the expression of specific surface or intracellular markers.

-

High-Throughput Screening (HTS): The robust fluorescence of Cy3 is well-suited for developing assays for drug discovery, enabling the rapid screening of large compound libraries.

-

Nucleic Acid Labeling: Cy3 can be conjugated to oligonucleotides for applications in fluorescence in situ hybridization (FISH) and microarray analysis.

Conclusion

This compound remains a cornerstone fluorescent dye for biological research and drug development. Its well-characterized spectroscopic properties, coupled with straightforward conjugation chemistries, provide a reliable and versatile tool for a wide array of applications. The choice between the non-sulfonated and sulfonated forms allows for optimization based on the specific requirements of the experimental system, particularly concerning aqueous solubility. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. targetmol.com [targetmol.com]

- 8. biotium.com [biotium.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. ibidi.com [ibidi.com]

- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. learn.cellsignal.com [learn.cellsignal.com]

Overview of Cyanine3 Carboxylic Acid and its Variants

An In-Depth Technical Guide to the Solubility of Cyanine3 Carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorescent probes is paramount for experimental success. Cyanine3 (Cy3) carboxylic acid is a key fluorescent dye used for labeling biomolecules. Its solubility characteristics are critical for the preparation of stock solutions, labeling reactions, and purification protocols. This guide provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water, including protocols for solution preparation and a typical experimental workflow.

This compound is a non-activated form of the Cy3 dye.[1][2] The terminal carboxylic acid group allows for its covalent attachment to other molecules, typically after an activation step. It is crucial to distinguish between two common forms of this dye, as their solubilities are markedly different:

-

This compound (Non-sulfonated): This standard form possesses good solubility in organic solvents but is poorly soluble in aqueous solutions.[1][2]

-

Sulfo-Cyanine3 Carboxylic Acid: This variant contains one or more sulfonate groups, which significantly increases its hydrophilicity and renders it highly soluble in water.[3][][5][6]

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its handling and application. The data below has been compiled from various technical data sheets.

Table 1: Solubility of Non-Sulfonated this compound

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| Water | 1.8 g/L (≈4.0 mM)[1][2] | Poorly soluble[1][2] |

| DMSO | Not specified | Soluble[1][2][7] |

| DMF | Not specified | Soluble[1][2][7] |

| Dichloromethane | Not specified | Soluble[1][7] |

Table 2: Solubility of Sulfo-Cyanine3 Carboxylic Acid

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| Water | 360 g/L (≈0.55 M)[3][] | Well soluble[3][] |

| DMSO | 360 g/L (≈0.55 M)[3][] | Well soluble[3][][8][9] |

| DMF | Not specified | Well soluble[3][] |

| Non-Polar Solvents | Not specified | Practically insoluble[3][] |

Experimental Protocols

Accurate solution preparation is the first step in a successful labeling experiment. The following protocols provide guidance for preparing stock solutions and a general method for assessing solubility.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted for working solutions.

Materials:

-

This compound (or sulfo-variant) powder

-

Anhydrous, high-quality DMSO

-

High-purity deionized water (for sulfo-variant, if desired)

-

Vortex mixer and/or sonicator

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Pre-equilibration: Allow the vial of dye powder to warm to room temperature before opening to prevent moisture condensation.

-

Weighing: If not pre-aliquoted, carefully weigh the desired amount of dye powder in a suitable tube. Perform this step quickly to minimize exposure to light and moisture.

-

Solvent Addition:

-

For Non-sulfonated Cy3: Add the required volume of anhydrous DMSO to the dye powder to achieve the target concentration (e.g., 10-20 mM).

-

For Sulfo-Cy3: Add the required volume of either DMSO or high-purity water.[10] A table is often provided by the manufacturer to calculate the volume of DMSO needed to achieve a specific concentration.[10]

-

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If dissolution is incomplete, brief sonication in a water bath can be applied to aid the process.

-

Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light and moisture.[1][3][7]

Protocol 2: General Method for Experimental Solubility Determination

For applications requiring precise knowledge of solubility in a custom buffer system, the following saturation method can be employed.

Materials:

-

This compound powder

-

Target solvent (e.g., specific buffer, DMSO)

-

Spectrophotometer

-

Agitator/shaker

-

Centrifuge capable of pelleting fine solids

Procedure:

-

Supersaturation: Add an excess amount of the dye powder to a known volume of the target solvent in a sealed tube. The amount should be sufficient to ensure undissolved solid remains.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation.

-

Separation: Centrifuge the suspension at high speed to pellet all undissolved solid material.

-

Sampling: Carefully withdraw a precise aliquot from the supernatant, taking care not to disturb the pellet.

-

Dilution & Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the spectrophotometer. Measure the absorbance at the dye's λmax (approx. 555 nm).

-

Calculation: Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε ≈ 150,000 M⁻¹cm⁻¹) to calculate the concentration of the saturated solution.

Visualized Workflows and Relationships

Diagrams can clarify complex relationships and experimental processes. The following visualizations, created using the DOT language, adhere to strict color and contrast guidelines for maximum clarity.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Cyanine3 Carboxylic Acid: Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Cyanine3 (Cy3) carboxylic acid, a key fluorescent molecule in various research and development applications. This document details its absorption and emission characteristics, provides experimental protocols for its use, and illustrates relevant workflows.

Core Spectroscopic and Physical Properties

Cyanine3 (Cy3) carboxylic acid is a non-activated, orange-fluorescent dye.[1] It is characterized by its brightness and photostability, making it a versatile tool in fluorescence-based assays.[2][3] The dye is soluble in organic solvents like DMF and DMSO and has limited solubility in water.[4][5] For applications requiring high aqueous solubility, a sulfonated version, sulfo-Cyanine3 carboxylic acid, is available.[][7]

The key application of Cy3 carboxylic acid is as a non-reactive control or for calibration in fluorescence experiments.[1][8] Furthermore, its carboxylic acid group can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, allowing for the covalent labeling of primary amines on biomolecules such as proteins and peptides.[1][3]

The following tables summarize the key spectroscopic and physical properties of both the standard (non-sulfonated) and sulfonated versions of Cy3 carboxylic acid.

Table 1: Spectroscopic Properties of Cyanine3 Carboxylic Acid

| Property | Value | Reference |

| Excitation Maximum (λabs) | 555 nm | [4][8] |

| Emission Maximum (λem) | 570 nm | [4][8] |

| Extinction Coefficient (ε) | 150,000 M-1cm-1 | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [4][8] |

| Recommended Excitation Laser | 532 nm or 555 nm | [1] |

| Common Filter Set | TRITC (tetramethylrhodamine) | [1] |

Table 2: Spectroscopic Properties of Sulfo-Cyanine3 Carboxylic Acid

| Property | Value | Reference |

| Excitation Maximum (λabs) | 548 nm | [7] |

| Emission Maximum (λem) | 563 nm | [7] |

| Extinction Coefficient (ε) | 162,000 M-1cm-1 | [] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [7] |

Experimental Protocols

Protocol for Measuring Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and emission spectra of Cy3 carboxylic acid.

A. Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, DMSO, or PBS)[9][10]

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

B. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Cy3 carboxylic acid (e.g., 1-10 mM) in a suitable organic solvent like DMSO.[11]

-

Working Solution Preparation:

-

For absorption measurements , dilute the stock solution in the desired final solvent to a concentration that yields an absorbance maximum between 0.1 and 1.0 AU. A typical starting concentration is 1-10 µM.[10]

-

For emission measurements , further dilute the stock solution to a concentration that results in an absorbance maximum below 0.05 AU to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Blank the spectrophotometer using the same solvent as the working solution.

-

Place the cuvette with the Cy3 carboxylic acid working solution in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 400 nm to 700 nm) to record the absorption spectrum.[12]

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs (e.g., 555 nm).

-

Set the emission detector to scan a range of wavelengths starting just above the excitation wavelength (e.g., 560 nm to 750 nm).[12]

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement (Optional):

-

Set the emission wavelength of the fluorometer to the determined λem (e.g., 570 nm).

-

Set the excitation monochromator to scan a range of wavelengths below the emission maximum (e.g., 400 nm to 565 nm).

-

Record the fluorescence excitation spectrum. The shape of this spectrum should be similar to the absorption spectrum.

-

Protocol for Activation and Labeling of Biomolecules

This protocol describes the conversion of Cy3 carboxylic acid to an NHS ester and its subsequent use for labeling primary amines on a generic protein.

A. Materials and Equipment:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

A carbodiimide (B86325) coupling agent (e.g., EDC or DCC)

-

Anhydrous DMF or DMSO[13]

-

Protein to be labeled in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.3-8.5)[14]

-

Gel filtration column (e.g., Sephadex G-25) for purification[13]

B. Procedure:

-

Activation of Cy3 Carboxylic Acid (NHS Ester Formation):

-

This step is typically performed by suppliers but can be done in the lab. In an anhydrous solvent, react Cy3 carboxylic acid with NHS in the presence of a carbodiimide. This reaction is sensitive to water.

-

Alternatively, purchase commercially available Cy3 NHS ester.[11]

-

-

Protein and Dye Preparation:

-

Labeling Reaction:

-

Slowly add a calculated molar excess of the Cy3 NHS ester solution to the protein solution while gently stirring.[15] A common starting point is a 10-fold molar excess of dye to protein.[11]

-

Incubate the reaction mixture for at least 1 hour at room temperature or overnight on ice, protected from light.[16]

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λabs of the dye (e.g., 555 nm).

-

Visualizations

Experimental Workflow: From Dye to Labeled Biomolecule

The following diagram illustrates the general workflow for utilizing Cy3 carboxylic acid in a biomolecule labeling experiment.

Caption: Workflow for biomolecule labeling with Cy3.

Signaling Pathway: Conceptual Use in Immunofluorescence

This diagram shows a conceptual signaling pathway for detecting a target protein using a Cy3-labeled antibody in an immunofluorescence experiment.

Caption: Immunofluorescence detection using a Cy3 conjugate.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. goldbio.com [goldbio.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.nat.fau.eu [chemistry.nat.fau.eu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. lumiprobe.com [lumiprobe.com]

- 15. genecopoeia.com [genecopoeia.com]

- 16. interchim.fr [interchim.fr]

A Technical Guide to Aqueous Labeling with Sulfo-Cyanine3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine3 (Sulfo-Cy3) carboxylic acid for the fluorescent labeling of biomolecules in aqueous environments. Sulfo-Cy3 is a bright, water-soluble, and photostable orange-red fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and nucleic acids in various biological applications.[1][2] This document details the dye's properties, a robust protocol for covalent conjugation, and the underlying chemical principles.

Core Properties of Sulfo-Cyanine3

Sulfo-Cyanine3 is valued for its superior brightness, high water solubility, and photostability, which ensure reliable performance in fluorescence microscopy, flow cytometry, and other bioanalytical assays.[1][2] The presence of sulfonate groups enhances its hydrophilicity, allowing for efficient labeling in aqueous buffers without the need for organic solvents.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cyanine3, providing a basis for experimental design and analysis.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~554-555 nm | Optimal wavelength for exciting the fluorophore.[1][4][5] |

| Emission Maximum (λem) | ~568-570 nm | Wavelength of maximum fluorescence emission.[1][3] |

| Molecular Weight | 638.73 g/mol | For the free carboxylic acid form.[4] |

| Stokes Shift | ~14-15 nm | The difference between excitation and emission maxima.[1][6] |

| Recommended pH Range | 3-10 | The dye is stable and fluorescent across a broad pH range, but labeling reactions have specific pH optima.[4][5] |

| Solubility | High in water and DMSO | Sulfonate groups ensure excellent water solubility.[2][7] |

Principle of Aqueous Labeling

Labeling with Sulfo-Cyanine3 carboxylic acid is a two-step process. The carboxylic acid group on the dye is not directly reactive with the primary amines (e.g., lysine (B10760008) residues) on a target biomolecule. Therefore, it must first be "activated" to create a more reactive species. This is most commonly achieved using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[5][8][9]

-

Activation: EDC reacts with the carboxyl group of the Sulfo-Cy3 dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water.[5][9][10]

-

Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable, amine-reactive Sulfo-NHS ester. This ester has a longer half-life in aqueous solution, improving the efficiency of the subsequent labeling reaction.[5][8][9]

-

Conjugation: The amine-reactive Sulfo-NHS ester of the dye then readily reacts with primary amines on the target biomolecule (e.g., protein) to form a stable, covalent amide bond.

This two-step process allows for controlled and efficient conjugation in an aqueous environment, minimizing unwanted side reactions.[5]

Caption: Chemical pathway for EDC/Sulfo-NHS mediated labeling.

Experimental Protocol: Aqueous Labeling of Proteins

This protocol details a general two-step method for labeling an amine-containing protein with Sulfo-Cy3 carboxylic acid. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

Sulfo-Cyanine3 carboxylic acid

-

Protein of interest (in an amine-free buffer like PBS or MES)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure

Part 1: Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[10][11] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against PBS.[5]

-

Dye Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy3 carboxylic acid in anhydrous DMSO.

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO or Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[7]

Part 2: Activation of Sulfo-Cy3 Carboxylic Acid

-

In a microcentrifuge tube, combine the Sulfo-Cy3 carboxylic acid with EDC and Sulfo-NHS. A common starting point is a 2:5:1 molar ratio of Dye:Sulfo-NHS:EDC, though this may require optimization.

-

The reaction is typically performed in Activation Buffer (pH 6.0) to maximize the stability of the Sulfo-NHS ester.[1][10]

-

Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[2][6][7]

Part 3: Conjugation to the Target Protein

-

Add the activated Sulfo-Cy3-Sulfo-NHS ester solution directly to the protein solution. The pH of the protein solution should be between 7.2 and 8.5 for efficient conjugation to primary amines.[10] If necessary, adjust the pH using the Conjugation Buffer.

-

The molar ratio of activated dye to protein is a critical parameter. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[8] This ratio should be optimized to achieve the desired degree of labeling (DOL) while preserving protein function.

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[2][9][10]

Part 4: Quenching and Purification

-

Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. This will react with any remaining activated dye.[10] Incubate for 15-30 minutes.

-

Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method.[10]

-

Equilibrate the column with PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Elute with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

-

Analyze and Store: Collect the fractions containing the purified conjugate. Measure the absorbance at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3) to determine the protein concentration and the degree of labeling. Store the conjugate at 4°C or -20°C, protected from light.

Caption: Experimental workflow for aqueous labeling.

References

- 1. biotium.com [biotium.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Water-soluble carbodiimide for the fluorescent measurement of the carboxyl group produced by enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. biotium.com [biotium.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Environmental sensitivity of Cyanine3 fluorescence

An In-depth Technical Guide to the Environmental Sensitivity of Cyanine3 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a fluorescent dye belonging to the cyanine (B1664457) family, widely recognized for its bright orange-red fluorescence and extensive use in biological imaging and molecular biology.[1][2] Its utility extends from labeling proteins and nucleic acids to advanced applications like Förster Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[3][4] A key characteristic that defines Cy3's power and complexity is the sensitivity of its fluorescent output to its immediate molecular environment.[5][6]

This technical guide provides a comprehensive examination of the environmental factors that modulate Cy3 fluorescence. Understanding these sensitivities is critical for the accurate interpretation of experimental data and for harnessing Cy3's properties to develop sophisticated biosensors and assays for research and drug development. We will delve into the core photophysical mechanisms, present quantitative data on fluorescence changes, provide detailed experimental methodologies, and illustrate key pathways and workflows.

Core Photophysical Mechanism: The Dominance of Photoisomerization

The fluorescence of Cy3 is primarily governed by a competition between two processes that occur after the molecule absorbs a photon and enters an excited state: fluorescence emission and trans-cis photoisomerization.[6][7]

-

Absorption and Excitation: The stable ground state of Cy3 is the trans-isomer. Upon absorbing light, it transitions to an excited singlet state (S₁).

-

Fluorescence Emission: From the excited state, the molecule can relax back to the trans ground state by emitting a photon. This is the source of its fluorescence.

-

Photoisomerization (Non-radiative Decay): Alternatively, the excited molecule can undergo a conformational change, rotating around a double bond in its polymethine chain to form the cis-isomer.[6][8] This isomerization process is a non-radiative pathway, meaning it does not produce light. The cis isomer is thermally unstable and barely fluorescent.[9]

This photoisomerization is a highly efficient deactivation pathway for Cy3 in environments where the molecule is free to change its shape, such as in low-viscosity solutions.[5][7] Consequently, any factor that hinders this rotation can dramatically increase the probability of fluorescence, leading to a brighter signal. This principle is the foundation of Cy3's environmental sensitivity.[7][10] Cy3 is more susceptible to these environmental effects than longer-chain cyanine dyes like Cy5, because the activation energy for isomerization is lower in Cy3.[5][9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The nature of the different environmental sensitivity of symmetrical and unsymmetrical cyanine dyes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to In Vitro Labeling with Cyanine3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) carboxylic acid, a versatile fluorescent dye for in vitro labeling studies. It details the dye's properties, experimental protocols for its activation and conjugation to biomolecules, and methods for characterization and purification of the resulting conjugates. This document is intended to serve as a practical resource for researchers in molecular biology, cell biology, and drug development who utilize fluorescence-based detection methods.

Introduction to Cyanine3 Carboxylic Acid

Cyanine3 is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family.[1] Its carboxylic acid derivative is a non-activated form of the dye, which offers flexibility for various conjugation strategies.[2] While the pre-activated N-hydroxysuccinimide (NHS) ester of Cy3 is commonly used for labeling primary amines, the carboxylic acid form allows for a two-step conjugation process that can be advantageous in specific experimental contexts, such as minimizing protein-protein crosslinking.[3] This is achieved by activating the carboxylic acid group using a carbodiimide (B86325), most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an NHS ester to enhance efficiency.[4][5]

The sulfonated version, sulfo-Cyanine3 carboxylic acid, offers increased water solubility, making it suitable for labeling sensitive proteins in purely aqueous environments without the need for organic co-solvents.[6]

Core Properties and Spectral Characteristics

Understanding the physicochemical and spectral properties of Cyanine3 is crucial for designing and troubleshooting labeling experiments. The key quantitative data for both the standard and sulfonated forms of this compound are summarized below.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | This compound | Sulfo-Cyanine3 Carboxylic Acid | Reference(s) |

| Molecular Formula | C₃₀H₃₇ClN₂O₂ | C₃₀H₃₆N₂O₈S₂ | [7][8] |

| Molecular Weight | 493.08 g/mol | 638.73 g/mol | [6][7] |

| Appearance | Red powder | Dark red solid | [6][7] |

| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water (4.0 mM) | Well soluble in water, DMF, DMSO | [2][6][7] |

| Storage | Store at -20°C in the dark, desiccated. | Store at < -15°C in the dark. | [2][9] |

Table 2: Spectral Properties of Cyanine3

| Property | Value | Reference(s) |

| Excitation Maximum (λ_max) | 555 nm | [7] |

| Emission Maximum (λ_em) | 570 nm | [7] |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [7] |

| Correction Factor (CF₂₈₀) | 0.09 | [7] |

Experimental Protocols

The primary application of this compound in labeling involves its activation to an amine-reactive species. The following sections provide detailed protocols for this process and subsequent conjugation to proteins and amino-modified oligonucleotides.

Two-Step EDC/Sulfo-NHS Activation and Amine Coupling

This two-step protocol is the most common method for labeling with carboxylic acid dyes. It involves the activation of the carboxyl group, followed by conjugation to the amine-containing biomolecule. This method minimizes the risk of polymerizing the target biomolecule, which can be a concern with one-step EDC protocols.[3]

Materials:

-

This compound or Sulfo-Cyanine3 carboxylic acid

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][10]

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or PBS)[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

-

Amine-containing biomolecule (e.g., protein, amino-modified oligonucleotide) in Coupling Buffer

-

Anhydrous DMSO or DMF (for non-sulfonated Cy3)

-

Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device for purification[11]

Protocol for Protein Labeling:

-

Prepare Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.[4]

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12]

-

Dissolve non-sulfonated this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution. Sulfo-Cyanine3 can be dissolved directly in Activation Buffer.

-

-

Activate this compound (Step 1):

-

In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

-

Add a 10-50 fold molar excess of Sulfo-NHS, followed by a 10-50 fold molar excess of EDC relative to the amount of dye. Optimization of these ratios may be required.[13]

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.[3]

-

-

Couple to Protein (Step 2):

-

Immediately add the activated Cy3-NHS ester solution to your protein solution (typically 1-10 mg/mL in Coupling Buffer). The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[14]

-

The pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling to primary amines.[10]

-

Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[4][10]

-

-

Quench Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 15-30 minutes.

-

-

Purify Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[11] The labeled protein will elute first.

-

Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to perform buffer exchange and remove small molecules.

-

Protocol for Labeling Amino-Modified Oligonucleotides

The EDC/NHS chemistry can also be used to label oligonucleotides that have been synthesized with a primary amine modification.

Protocol:

-

Prepare Reagents: Prepare this compound, EDC, and Sulfo-NHS solutions as described in section 3.1.

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5.

-

Activate Dye: Perform the activation of this compound with EDC and Sulfo-NHS in MES buffer as described in section 3.1, step 2.

-

Conjugation: Add the activated dye solution to the oligonucleotide solution. A 2-5 fold molar excess of the activated dye over the oligonucleotide is a typical starting point.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the labeled oligonucleotide from unreacted dye using methods such as reverse-phase HPLC or ion-exchange chromatography.[15][16] Ethanol precipitation can also be used to remove a significant portion of the unreacted dye.

Characterization of Labeled Conjugates

After purification, it is essential to characterize the conjugate to determine its concentration and the extent of labeling.

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[17]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3, 555 nm (A₅₅₅).

-

Calculate the concentration of the protein, correcting for the absorbance of Cy3 at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein

-

CF₂₈₀ for Cy3 is 0.09.[7]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL: DOL = A₅₅₅ / (ε_Cy3 × Protein Concentration (M))

-

ε_Cy3 is 150,000 M⁻¹cm⁻¹.[7]

-

An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[17][18]

Application in Solid-Phase Peptide Synthesis

This compound can be directly coupled to the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). This requires in-situ activation with a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[19][20] This method integrates the labeling step directly into the synthesis workflow, avoiding post-synthesis modification and purification steps. The stability of non-sulfonated cyanine dyes to the trifluoroacetic acid (TFA) used for cleavage from the resin has been demonstrated.[21]

Troubleshooting

Successful labeling requires careful optimization of reaction conditions. Below are common issues and potential solutions.

Table 3: Troubleshooting Guide for Cyanine3 Labeling

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS (hydrolyzed). | Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent condensation. | [12] |

| Incorrect buffer pH. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5. | [10] | |

| Presence of competing primary amines (e.g., Tris, glycine) in the biomolecule buffer. | Buffer exchange the biomolecule into an amine-free buffer (e.g., PBS, MES, HEPES) before labeling. | [11] | |

| Insufficient molar excess of dye or coupling reagents. | Increase the molar ratio of dye:biomolecule and/or EDC:dye. Perform a titration to find the optimal ratio. | [14][22] | |

| Protein Precipitation | High concentration of EDC. | Reduce the amount of EDC used in the reaction. | [10][12] |

| Over-labeling leading to aggregation. | Decrease the molar ratio of dye to protein. | [18] | |

| Protein instability in the reaction buffer. | Ensure the protein is soluble and stable at the chosen pH and reagent concentrations. | [12] | |

| High Background Signal | Incomplete removal of unreacted dye. | Improve purification by using a longer desalting column, repeating the purification step, or using a different method like HPLC or dialysis. | [11][17] |

| Non-covalent binding of dye to protein. | Ensure complete removal of unbound dye during purification. Perform size exclusion chromatography. | [17] |

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules in vitro. Its utility stems from the flexibility of the two-step carbodiimide activation chemistry, which allows for controlled conjugation to primary amines on proteins, peptides, and nucleic acids. By understanding the dye's properties and carefully optimizing reaction protocols, researchers can generate highly specific and brightly fluorescent conjugates for a wide array of applications in research and diagnostics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

- 7. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 8. This compound | C30H37ClN2O2 | CID 91757851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 15. mz-at.de [mz-at.de]

- 16. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. jenabioscience.com [jenabioscience.com]

- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. researchgate.net [researchgate.net]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysics of Cyanine3 Dye

For Researchers, Scientists, and Drug Development Professionals

Cyanine3 (Cy3), a synthetic polymethine dye, stands as a cornerstone in modern biological and biomedical research. Its vibrant orange-red fluorescence, coupled with its sensitivity to the local environment, makes it an invaluable tool for elucidating complex biological processes. This in-depth technical guide delves into the core photophysical principles governing the behavior of Cy3, providing a comprehensive resource for its effective application in research and drug development.

Core Photophysical Properties of Cyanine3

The interaction of Cyanine3 with light is a dynamic process governed by a series of competing photophysical pathways. Upon absorption of a photon, the Cy3 molecule is elevated to an excited electronic state. Its subsequent return to the ground state can occur through several mechanisms, each with a characteristic rate. The efficiency and lifetime of its fluorescence are exquisitely sensitive to its immediate surroundings, a property that is both a powerful feature and a critical consideration for experimental design.

The key photophysical parameters of Cy3 are summarized below. These values can vary significantly depending on the solvent, temperature, and conjugation to biomolecules.

| Photophysical Parameter | Value | Conditions |

| Absorption Maximum (λ_abs_ max) | ~550 - 555 nm | Aqueous buffer |

| Emission Maximum (λ_em_ max) | ~567 - 570 nm | Aqueous buffer |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Aqueous buffer |

| Fluorescence Quantum Yield (Φ_f_) | 0.04 - 0.31 | Varies significantly with environment (e.g., free dye in water vs. DNA-bound) |

| Fluorescence Lifetime (τ_f) | 0.1 - 2.8 ns | Dependent on local viscosity and photoisomerization efficiency[1] |

| Intersystem Crossing Quantum Yield (Φ_ISC_) | ~0.003 | In argon-saturated methanol (B129727) |

The Jablonski Diagram: Visualizing the Photophysical Pathways of Cy3

The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them. For Cy3, the diagram illustrates the key de-excitation pathways following light absorption, including fluorescence, internal conversion, intersystem crossing, and the crucial process of trans-cis photoisomerization.

Caption: Jablonski diagram illustrating the primary photophysical pathways of Cyanine3 dye.

A key non-radiative decay pathway for Cy3 is photoisomerization, the light-induced conversion from the fluorescent trans isomer to a non-fluorescent cis isomer. This process is highly dependent on the viscosity of the local environment. In environments that restrict this rotation, such as when bound to DNA or proteins, the rate of photoisomerization decreases, leading to a significant increase in fluorescence quantum yield and lifetime. This environmental sensitivity is a cornerstone of many Cy3-based assays.

Factors Influencing Cyanine3 Photophysics

The photophysical properties of Cy3 are not static but are dynamically influenced by its molecular environment. Understanding these factors is crucial for the correct interpretation of experimental data.

| Factor | Effect on Cy3 Photophysics |

| Solvent Viscosity | Increased viscosity restricts trans-cis photoisomerization, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. |

| Solvent Polarity | Increasing solvent polarity can lead to a red-shift in the emission spectrum (solvatochromism) and can also influence the rates of non-radiative decay pathways. |

| Temperature | Higher temperatures generally increase the rate of non-radiative decay processes, including photoisomerization, resulting in decreased fluorescence intensity and lifetime. |

| Conjugation to Biomolecules | Binding to macromolecules like DNA or proteins can significantly restrict the rotational freedom of the Cy3 molecule, leading to a substantial increase in fluorescence quantum yield and lifetime. The specific site of attachment and the local conformation of the biomolecule can have a profound impact. |

| Presence of Quenchers | Proximity to molecules that can accept energy non-radiatively (quenchers) will decrease fluorescence intensity and lifetime. This principle is exploited in Förster Resonance Energy Transfer (FRET) applications. |

Experimental Protocols for Characterizing Cyanine3 Photophysics

Accurate characterization of the photophysical properties of Cy3 is essential for quantitative applications. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of Cy3.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cy3 dye in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.

-

Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration that yields an absorbance maximum between 0.5 and 1.0 AU. This typically corresponds to a concentration in the low micromolar range.

-

Prepare a blank sample containing only the experimental buffer.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range from 300 nm to 700 nm.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Record the baseline with the blank solution.

-

Replace the blank in the sample path with the Cy3 solution and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_ max).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_ max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of Cy3.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilutions of the Cy3 stock solution in the experimental buffer, ensuring the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

-

Prepare a solution of a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Set the excitation wavelength to a value in the main absorption band of Cy3 (e.g., 530 nm).

-

Record the emission spectrum over a range that covers the entire emission profile (e.g., 540 nm to 700 nm).

-

Record the emission spectrum of the reference standard under identical instrument settings.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em_ max).

-

The relative fluorescence quantum yield (Φ_f_) can be calculated using the following equation: Φ_f_ (sample) = Φ_f_ (reference) * (I_sample / I_reference) * (A_reference / A_sample) * (n_sample² / n_reference²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of Cy3.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Cy3 in the desired buffer, with an absorbance of approximately 0.1 at the excitation wavelength.

-

-

Instrumentation and Measurement:

-

Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode at ~532 nm), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Collect the fluorescence decay data from the Cy3 sample until a sufficient number of photons have been accumulated in the peak channel (typically >10,000).

-

-

Data Analysis:

-

The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software that accounts for the IRF.

-

The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

The resulting fluorescence lifetime(s) (τ_f_) and their fractional contributions are determined.

-

Application Spotlight: Visualizing Signaling Pathways with Cy3-FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in real-time. Cy3 is frequently employed as a FRET donor or acceptor in combination with other fluorophores like Cy5. A prime example of its application is in monitoring the activation of caspases, key proteases in the apoptotic signaling cascade.

Caspase-3 Activation Pathway

The following diagram illustrates a FRET-based biosensor for caspase-3 activity. In the intact sensor, Cy3 (donor) and Cy5 (acceptor) are in close proximity, resulting in high FRET. Upon activation of the apoptotic pathway, caspase-3 cleaves a specific linker sequence, separating the two fluorophores and leading to a decrease in FRET.

References

Methodological & Application

Application Notes: Covalent Labeling of Proteins with Cyanine3 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent labeling of proteins using Cyanine3 (Cy3) carboxylic acid. The method involves a two-step coupling process facilitated by 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This chemistry activates the carboxylic acid group on the Cy3 dye, converting it into a stable, amine-reactive Sulfo-NHS ester, which then efficiently couples to primary amines (e.g., lysine (B10760008) residues) on the target protein. This protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and methods for calculating the degree of labeling (DOL). A troubleshooting guide is also included to address common issues.

Principle of Reaction

Labeling with Cy3 carboxylic acid is a robust method for fluorescently tagging proteins. Unlike pre-activated NHS-ester dyes, this approach requires the in situ activation of the dye's carboxyl group. The process is typically performed in two stages within a single pot:

-

Activation: EDC first reacts with the Cy3 carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1] The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[1][2] This activation step is most efficient at a slightly acidic pH (4.5-7.2).[3]

-

Conjugation: The resulting Cy3-Sulfo-NHS ester specifically reacts with primary amine groups on the protein to form a stable amide bond.[2] This second step is most efficient at a physiological to slightly alkaline pH (7.0-8.5).[3][]

This two-step procedure minimizes the risk of protein-protein polymerization that can occur when using EDC alone on biomolecules that contain both carboxyl and amine groups.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful labeling of proteins with Cy3 carboxylic acid using EDC/Sulfo-NHS chemistry. Optimization may be required for specific proteins.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |

| Reaction Buffers | Activation: MES Buffer (pH 5.0-6.0)Conjugation: PBS or Bicarbonate Buffer (pH 7.2-8.5) | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction. |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 to 15:1 molar excess of dye to protein. This needs to be optimized. |

| Molar Ratio (EDC:Dye) | 10:1 to 50:1 | A significant molar excess is required to drive the activation. |

| Molar Ratio (Sulfo-NHS:EDC) | ~0.5:1 to 1:1 | Sulfo-NHS stabilizes the active intermediate. A common starting point is a 2:1 molar ratio of Sulfo-NHS to dye. |

| Reaction Time | Activation: 15-30 minutesConjugation: 1-2 hours at RT, or overnight at 4°C | Longer incubation for conjugation may increase efficiency but also risk of protein degradation. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common for shorter incubations. |

| Optimal Degree of Labeling (DOL) | 2 - 4 | Over-labeling can lead to fluorescence quenching and protein precipitation.[6] |

| Cy3 Spectal Properties | Ex-max: ~550 nmEm-max: ~570 nm | These values are used for calculating the DOL.[7][8][9] |

Experimental Workflow

Caption: Workflow for protein labeling with Cy3 carboxylic acid.

Detailed Experimental Protocol

This protocol is a general guideline for labeling 1 mg of a protein (~50 kDa) with Cy3 carboxylic acid.

I. Materials and Reagents

-

Protein of Interest: 1 mg at 2-10 mg/mL in an appropriate buffer.

-

Cyanine3 Carboxylic Acid (Cy3-COOH)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 50 mM MES, pH 6.0.

-

Conjugation Buffer: 100 mM Phosphate Buffer (or Sodium Bicarbonate), pH 7.5.

-

Quenching Solution (Optional): 1.5 M Hydroxylamine (B1172632), pH 8.5.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Spectrophotometer

II. Reagent Preparation

-

Protein Solution: Dialyze the protein extensively against the Conjugation Buffer to remove any contaminating primary amines. Adjust the final concentration to 2-10 mg/mL.

-

Cy3-COOH Stock Solution: Prepare a 10 mg/mL solution of Cy3-COOH in anhydrous DMF or DMSO.

-

EDC and Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in water.[2]

III. Labeling Protocol

-

Activation of Cy3 Carboxylic Acid:

-

In a microcentrifuge tube, combine 5 µL of 10 mg/mL Cy3-COOH with 100 µL of Activation Buffer.

-

Add the required amounts of freshly prepared EDC and Sulfo-NHS. For a ~15-fold molar excess of dye over a 50 kDa protein, this corresponds to roughly a 150-fold molar excess of EDC and a 30-fold molar excess of Sulfo-NHS relative to the protein.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[2]

-

-

Conjugation to Protein:

-

Add the entire activation mixture to your prepared protein solution.

-

Adjust the pH of the reaction mixture to 7.5 by adding a small amount of Conjugation Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C on a rotator, protected from light.[7]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add hydroxylamine to a final concentration of 10-50 mM.[3]

-

Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-ester groups.

-

IV. Purification of the Labeled Protein

-

Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

-

Sample Loading: Carefully load the entire reaction mixture onto the column.[6]

-

Elution: Elute the protein with the storage buffer. The Cy3-labeled protein conjugate will be colored and will typically elute first as a distinct band.[6] The smaller, unreacted dye molecules will elute later in a separate colored band.

-

Fraction Collection: Collect the fractions corresponding to the first colored band, which contains your purified protein conjugate.

Characterization of the Labeled Protein

The concentration of the labeled protein and the Degree of Labeling (DOL) can be determined using a spectrophotometer.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3, ~550 nm (A₅₅₀).

-

Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 550 nm (CF ≈ 0.08 for Cy3).

-

Corrected A₂₈₀ = A₂₈₀,measured - (A₅₅₀,measured × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (Where ε_protein is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate the Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule.

-

Dye Concentration (M) = A₅₅₀ / (ε_Cy3 × path length) (Where ε_Cy3 is the molar extinction coefficient of Cy3, ~150,000 M⁻¹cm⁻¹)

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Low DOL) | 1. Protein concentration is too low.2. Presence of primary amines (e.g., Tris) in the buffer.3. Inactive EDC due to hydrolysis. | 1. Concentrate the protein to >2 mg/mL.[6]2. Dialyze the protein against an amine-free buffer (PBS, MES, HEPES).3. Prepare fresh EDC solution immediately before use. |

| Protein Precipitation During Labeling | 1. Over-labeling of the protein.2. High concentration of organic solvent (DMSO/DMF). | 1. Reduce the molar excess of the dye in the reaction.[6]2. Ensure the final volume of organic solvent is <10% of the total reaction volume.[6] |

| Low Fluorescence of Labeled Protein | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction. A DOL between 2 and 4 is often ideal.[6] |

| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., active site, binding interface). | 1. Reduce the dye-to-protein ratio.2. Consider labeling a different functional group (e.g., thiols on cysteine residues if available). |

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 5. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Protein A, Cy3 labeled [nanocs.net]

Application Notes and Protocols for Cyanine3 (Cy3) Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye commonly utilized in biological research for the labeling of biomolecules, including antibodies.[1][2][3] Its robust photostability and high quantum yield make it an excellent choice for various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[2][4][5] This document provides a detailed, step-by-step protocol for the covalent conjugation of Cy3 dye to antibodies, targeting primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester derivative of the dye.[6][7] The resulting Cy3-conjugated antibodies can be used to specifically detect and visualize target antigens in a wide range of immunoassays.[1][3][5]

Data Presentation

Quantitative parameters are crucial for successful and reproducible antibody conjugation. The following table summarizes key data points for the Cy3 conjugation protocol.

| Parameter | Recommended Value/Range | Notes |

| Antibody Purity | >95% | High purity is essential to avoid labeling of contaminating proteins.[8] |

| Antibody Concentration | 1 - 10 mg/mL | Optimal results are generally achieved at concentrations of 2 mg/mL or higher.[7][9] |

| Conjugation Buffer | 10 - 50 mM Amine-Free Buffer (e.g., PBS, HEPES, MES) | Must be free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions.[7][10] |

| Conjugation Buffer pH | 8.0 - 9.0 | A slightly alkaline pH is required for the reaction between the NHS ester and primary amines.[11][12] |

| Cy3 NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh before use as the dye's activity can decrease with extended storage.[7][13] |

| Molar Ratio of Dye to Antibody | 5:1 to 20:1 (starting point of 10:1 is common) | This ratio may need to be optimized for each specific antibody.[6][11] |

| Reaction Time | 1 - 2 hours | Can be performed at room temperature or 4°C (overnight).[13][14] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for shorter incubation, 4°C for overnight incubation.[13][15] |

| Purification Method | Gel Filtration (e.g., Sephadex G-25), Spin Columns, or Dialysis | To remove unconjugated Cy3 dye.[7][12][13] |

| Degree of Labeling (DOL) | 2 - 10 | Represents the average number of dye molecules per antibody molecule.[11][16] |

| Storage of Conjugate | 4°C for short-term, -20°C for long-term | Store in the dark, may add a cryoprotectant like 50% glycerol (B35011) for -20°C storage.[17] |

Experimental Workflow Diagram

Caption: Experimental workflow for Cyanine3 (Cy3) conjugation to antibodies.

Experimental Protocols

Materials Required

-

Purified antibody (1-10 mg/mL in an amine-free buffer)

-

Cyanine3 (Cy3) NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

-

Purification resin (e.g., Sephadex G-25) or a spin column

-

Collection tubes

-

Spectrophotometer

Antibody Preparation

-

Antibody Purity and Buffer: The antibody should be purified and at a concentration of at least 1 mg/mL for optimal results.[9] The antibody must be in an amine-free buffer, such as PBS or HEPES.[7][10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for conjugation and must be removed by dialysis or buffer exchange.[11][14]

-

pH Adjustment: The pH of the antibody solution should be adjusted to 8.0-9.0 using the conjugation buffer.[11][12] This alkaline environment is necessary for the reaction between the Cy3-NHS ester and the primary amines on the antibody.

Cy3 NHS Ester Preparation

-

Reconstitution: Just before use, dissolve the Cy3 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[7][13] Vortex briefly to ensure the dye is fully dissolved.

-

Storage of Stock Solution: The reconstituted dye solution should be used promptly. It can be stored at -20°C for a few weeks, protected from light and moisture, but fresh preparations are recommended for optimal reactivity.[12]

Conjugation Reaction

-

Calculate Molar Ratio: Determine the volumes of antibody and Cy3 solution needed to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10:1 molar ratio.[6]

-

Reaction Incubation: Add the calculated amount of the Cy3 NHS ester solution to the pH-adjusted antibody solution while gently vortexing.[13] Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] Alternatively, the reaction can be carried out overnight at 4°C.

Purification of the Conjugated Antibody

It is crucial to remove any unconjugated Cy3 dye from the labeled antibody.

-

Prepare Purification Column: If using a gel filtration column (e.g., Sephadex G-25), equilibrate the column with PBS according to the manufacturer's instructions.[7][12]

-

Load Sample: Carefully load the conjugation reaction mixture onto the top of the prepared column.[7][12]

-

Elute and Collect: Elute the column with PBS. The first colored fraction to elute will be the Cy3-conjugated antibody. The smaller, unconjugated dye molecules will elute later. Collect the fractions containing the labeled antibody.[7][12]

-

Spin Columns: For smaller scale conjugations, spin columns can be used for rapid purification following the manufacturer's protocol.[13]

Characterization of the Conjugated Antibody

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~550 nm (the absorbance maximum for Cy3).[12][18]

-

Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max = Absorbance of the conjugate at the Cy3 maximum wavelength (~550 nm)

-

A_280 = Absorbance of the conjugate at 280 nm

-

ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of Cy3 at its maximum wavelength (~150,000 M⁻¹cm⁻¹)[2]

-

CF = Correction factor (A_280 of the free dye / A_max of the free dye; for Cy3 this is approximately 0.08)

-

Storage of Cy3-Conjugated Antibody

Store the purified Cy3-conjugated antibody at 4°C for short-term use (up to a few months), protected from light. For long-term storage, it is recommended to add a cryoprotectant such as 50% glycerol and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[17]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Degree of Labeling (DOL) | - Antibody concentration is too low.- Presence of primary amines in the buffer.- pH of the reaction is too low.- Inactive Cy3 NHS ester. | - Concentrate the antibody to >1 mg/mL.[9]- Perform buffer exchange into an amine-free buffer.[8]- Ensure the reaction pH is between 8.0 and 9.0.[11]- Use freshly prepared Cy3 NHS ester solution.[12] |

| Antibody Precipitation | - High concentration of organic solvent (DMSO).- Antibody is not stable at the reaction pH. | - Add the Cy3 NHS ester solution dropwise while mixing.- Perform a trial run with a small amount of antibody to test stability. |

| High Background Staining | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a different purification method (e.g., extensive dialysis).[19][20] |

| Loss of Antibody Activity | - Over-labeling of the antibody.- Harsh conjugation conditions. | - Reduce the dye-to-antibody molar ratio in the conjugation reaction.[]- Shorten the incubation time or perform the reaction at a lower temperature. |

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. bosterbio.com [bosterbio.com]

- 4. biofargo.com [biofargo.com]

- 5. sinobiological.com [sinobiological.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 9. Antibody Conjugation Troubleshooting [bio-techne.com]

- 10. abcam.com [abcam.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. colibri-cytometry.com [colibri-cytometry.com]

- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 17. abcam.com [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Activating Cyanine3 Carboxylic Acid with EDC/NHS Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals